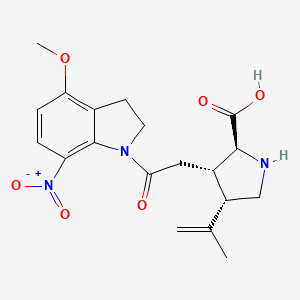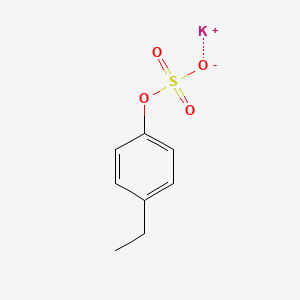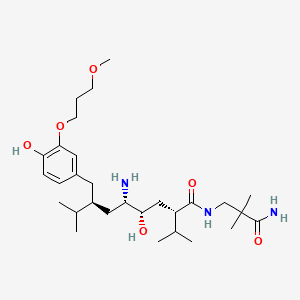
MNI caged kainic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MNI caged kainic acid is a derivative of kainic acid, a well-known neurotoxin and excitatory amino acid. This compound is modified by attaching a photosensitive 4-methoxy-7-nitroindolinyl group to kainic acid, which allows for controlled activation of kainate receptors through light exposure. This modification makes this compound a valuable tool in neuroscience research, particularly for studying synaptic transmission and neuronal excitability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MNI caged kainic acid involves the attachment of the 4-methoxy-7-nitroindolinyl group to kainic acid. The process typically includes the following steps:
Protection of functional groups: Protecting the carboxyl and amino groups of kainic acid to prevent unwanted reactions.
Coupling reaction: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) to attach the 4-methoxy-7-nitroindolinyl group to the protected kainic acid.
Deprotection: Removing the protective groups to yield the final this compound product
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
MNI caged kainic acid undergoes several types of chemical reactions, including:
Photolysis: Exposure to light (300-380 nm) causes the release of the 4-methoxy-7-nitroindolinyl group, activating the kainic acid.
Substitution reactions: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions
Common Reagents and Conditions
Photolysis: Requires a light source with a wavelength of 300-380 nm.
Substitution reactions: Common reagents include nucleophiles such as amines and alcohols, with reaction conditions typically involving mild temperatures and solvents like dimethyl sulfoxide (DMSO) or water
Major Products
The primary product of photolysis is the free kainic acid, which can then interact with kainate receptors. Substitution reactions yield various derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
MNI caged kainic acid has numerous applications in scientific research:
Neuroscience: Used to study synaptic transmission and neuronal excitability by selectively activating kainate receptors in specific neurons.
Pharmacology: Helps in understanding the pharmacokinetics and pharmacodynamics of kainate receptor agonists.
Cell Biology: Utilized in experiments involving controlled release of neurotransmitters to study cellular responses .
Mecanismo De Acción
MNI caged kainic acid exerts its effects through the following mechanism:
Photolysis: Light exposure cleaves the 4-methoxy-7-nitroindolinyl group, releasing active kainic acid.
Receptor activation: The free kainic acid binds to kainate receptors, causing an influx of ions and generating large inward currents at the resting membrane potential.
Neuronal excitation: This activation leads to increased neuronal excitability and synaptic transmission .
Comparación Con Compuestos Similares
Similar Compounds
MNI caged glutamate: Another caged compound used to study glutamate receptors.
DMNB caged kainic acid: A similar compound with a different caging group, used for similar applications
Uniqueness
MNI caged kainic acid is unique due to its rapid uncaging rate and selective activation of kainate receptors. This makes it particularly useful for experiments requiring precise temporal control of receptor activation .
Propiedades
IUPAC Name |
(2S,3S,4S)-3-[2-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-10(2)13-9-20-17(19(24)25)12(13)8-16(23)21-7-6-11-15(28-3)5-4-14(18(11)21)22(26)27/h4-5,12-13,17,20H,1,6-9H2,2-3H3,(H,24,25)/t12-,13+,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGCUMUIYXHZOT-AHIWAGSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)

